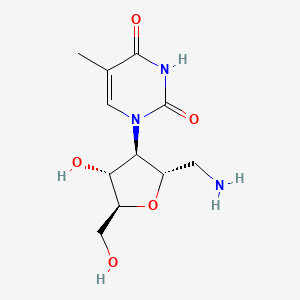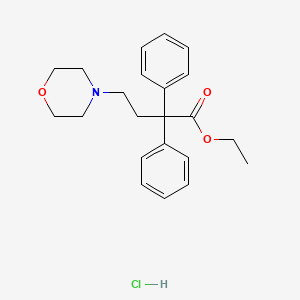
4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride, also known as dioxaphetyl butyrate hydrochloride, is a synthetic compound with the molecular formula C22H27NO3.ClH . It is a narcotic analgesic and spasmolytic agent that has been investigated for its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride involves the esterification of 4-Morpholinebutanoic acid with ethanol in the presence of hydrochloric acid . The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The compound exerts its effects primarily through interaction with opioid receptors, including mu, kappa, and delta receptors . It acts as an agonist at these receptors, leading to analgesic and spasmolytic effects. The molecular pathways involved include the activation of G-proteins and subsequent modulation of intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl alpha,alpha-diphenyl-4-morpholinebutyrate
- Ethyl 4-morpholino-2,2-diphenylbutyrate
- Amidalgon
- Spasmoxal
Uniqueness
4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride is unique due to its specific structural features, such as the presence of both morpholine and diphenyl groups, which contribute to its distinct pharmacological profile .
Propriétés
Numéro CAS |
66859-50-5 |
|---|---|
Formule moléculaire |
C22H28ClNO3 |
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
ethyl 4-morpholin-4-yl-2,2-diphenylbutanoate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-2-26-21(24)22(19-9-5-3-6-10-19,20-11-7-4-8-12-20)13-14-23-15-17-25-18-16-23;/h3-12H,2,13-18H2,1H3;1H |
Clé InChI |
CINOZJCBWBCZLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCN1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


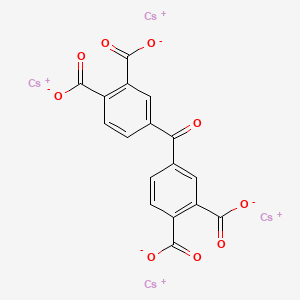
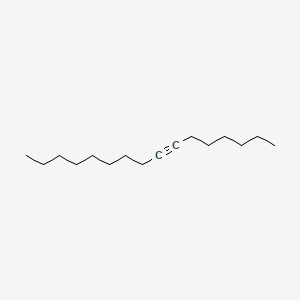
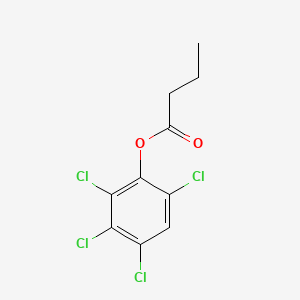
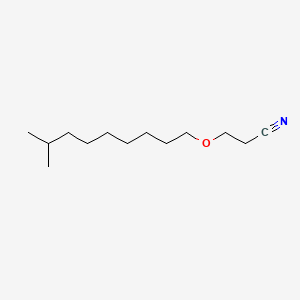
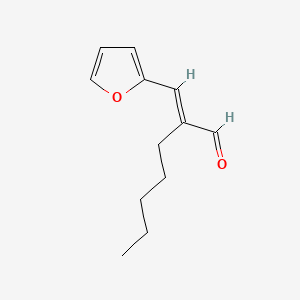
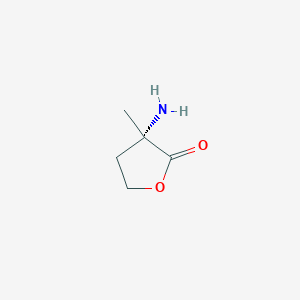
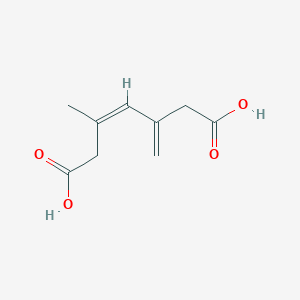
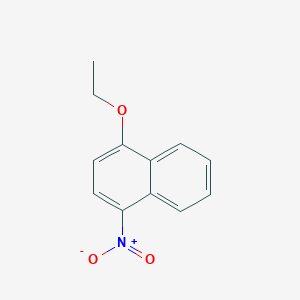
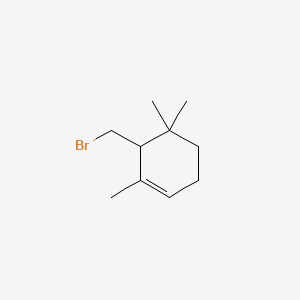

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)
![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
